molecular formula C24H17N3O2 B2832761 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866347-10-6

5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2832761
CAS No.: 866347-10-6
M. Wt: 379.419
InChI Key: UNHUDDKGVIEPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring system. The benzyl and phenyl substituents at the 5- and 3-positions, respectively, modulate its physicochemical and biological properties. Pyrazoloquinoline derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-binding capabilities . The dioxolo ring enhances metabolic stability and influences electronic properties, making this compound a promising candidate for medicinal chemistry studies .

Properties

IUPAC Name

8-benzyl-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)13-27-14-19-23(17-9-5-2-6-10-17)25-26-24(19)18-11-21-22(12-20(18)27)29-15-28-21/h1-12,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHUDDKGVIEPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole core.

    Quinoline Ring Construction: The quinoline ring can be constructed via the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.

    Dioxole Ring Formation: The dioxole ring is typically introduced through cyclization reactions involving catechol derivatives and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic systems to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The structural characterization is commonly performed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compounds.

Anticancer Properties

One of the most significant applications of this compound is its anticancer activity . Studies have shown that derivatives of pyrazoloquinoline exhibit selective inhibition of cancer cell lines. For instance, a related compound demonstrated the ability to induce apoptosis in H322 lung cancer cells with a mutated p53 gene through a dose-dependent mechanism . This highlights the potential for developing targeted cancer therapies utilizing this compound.

Antimicrobial Activity

Research indicates that pyrazoloquinolines possess antimicrobial properties. Compounds in this class have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function, making them candidates for further development as antimicrobial agents .

Case Study 1: Antiproliferative Activity

A study evaluated several hydantoin derivatives, including those related to pyrazoloquinolines, for their antiproliferative effects against multiple cancer cell lines such as HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) . The results indicated that certain derivatives exhibited significant growth inhibition compared to untransformed human fibroblasts, suggesting a favorable therapeutic index.

CompoundCell LineIC50 (µM)Mechanism of Action
5aHepG212.5Apoptosis induction
5bA278015.0Cell cycle arrest
5cMCF710.0DNA damage

Case Study 2: Antimicrobial Evaluation

In another study, compounds derived from pyrazoloquinolines were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundPathogenMIC (µg/mL)
6aStaphylococcus aureus32
6bEscherichia coli64

Mechanism of Action

The mechanism of action of 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with analogs differing in substituents or fused ring systems:

Compound Name Substituents (Position) Fused Ring System Molecular Weight Key References
5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Benzyl (5), Phenyl (3) [1,3]Dioxolo[4,5-g] + pyrazoloquinoline ~439 g/mol*
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline 4-Ethylphenyl (3), 3-Fluorobenzyl (5) [1,4]Dioxino[2,3-g] + pyrazoloquinoline 439.49 g/mol
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 4-Methylbenzyl (5), Methyl (8) Pyrazoloquinoline (no fused dioxolo) ~373 g/mol*
5-Ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one Ethyl (5), Methyl (3), Ketone (4) Pyrazoloquinolinone 239.27 g/mol

*Calculated based on molecular formulas.

Key Observations :

  • The [1,3]dioxolo and [1,4]dioxino fused rings (as in the target compound and ) increase molecular rigidity and may enhance binding to planar biological targets like DNA or enzyme active sites.
  • Fluorine or methyl substituents (e.g., in and ) improve lipophilicity and bioavailability .

Activity Trends :

  • Fluorinated derivatives (e.g., ) demonstrate superior anti-angiogenic effects, likely due to increased electronegativity and target affinity .
Physicochemical Properties
  • Solubility: The dioxolo ring in the target compound improves water solubility compared to non-fused pyrazoloquinolines (e.g., ) .
  • Lipophilicity (LogP) : Fluorobenzyl substituents (e.g., in ) increase LogP (~3.5), enhancing blood-brain barrier penetration .
  • Metabolic Stability: Ether linkages (dioxolo/dioxino) resist hydrolysis better than ester or ketone groups (e.g., ) .

Biological Activity

5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N2O3C_{23}H_{18}N_2O_3 with a molecular weight of 386.39 g/mol. Its unique structure includes a pyrazoloquinoline core fused with a dioxole ring, which contributes to its biological properties.

Research indicates that compounds within the pyrazoloquinoline class exhibit various mechanisms of action:

  • Anti-inflammatory Activity : Similar derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
  • Anticancer Activity : Pyrazoloquinolines have been studied for their cytotoxic effects on cancer cell lines. For example, derivatives have demonstrated the ability to induce apoptosis in various cancer models through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Reference
Anti-inflammatory5-benzyl derivatives0.39
CytotoxicityPyrazoloquinolinesVaries
AntimicrobialVarious derivatives>10

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several pyrazoloquinoline derivatives, including this compound. The results indicated that these compounds effectively inhibited NO production in RAW 264.7 cells, with the most potent derivative showing an IC50 value comparable to established anti-inflammatory drugs.

Study 2: Anticancer Potential

In another investigation focused on cancer cell lines, derivatives were tested for their cytotoxic effects. The study revealed that certain structural modifications enhanced the anticancer activity by increasing apoptosis rates in treated cells. The findings suggest that further optimization could yield more potent anticancer agents.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand how structural features influence biological activity. Key findings include:

  • Substitution Patterns : Substituents at specific positions on the phenyl rings significantly affect the potency and selectivity of biological activities.
  • Functional Groups : The presence of electron-donating or withdrawing groups can modulate the interaction with biological targets, influencing both efficacy and toxicity profiles.

Q & A

Q. What are the foundational synthetic routes for 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazoloquinoline core via cyclization of hydrazine derivatives with quinoline precursors under acidic or basic conditions . Subsequent steps introduce the dioxolo ring through cyclization reactions involving diols and electrophiles. Microwave-assisted synthesis has been reported to improve reaction efficiency and yield in related pyrazoloquinolines, reducing side-product formation . Key intermediates should be monitored via TLC or HPLC to ensure purity .

Q. How is the structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the molecular structure. X-ray crystallography can resolve stereochemical ambiguities, particularly for fused-ring systems . For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended, as aromatic and heterocyclic moieties absorb strongly in this range .

Q. What preliminary biological screening assays are relevant for this compound?

Initial screening often includes in vitro assays targeting inflammation (e.g., inhibition of iNOS and COX-2 via ELISA ) and cancer (e.g., MTT assays on cancer cell lines like HeLa or MCF-7 ). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for evaluating potency. Positive controls (e.g., celecoxib for anti-inflammatory assays) should be included to validate experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

Contradictory reports on yields (e.g., 40–75% for similar compounds ) suggest solvent polarity and catalyst selection are critical. For example, using polar aprotic solvents (DMF, DMSO) with Cu(I) catalysts at 80–100°C improves cyclization efficiency . Microwave irradiation (100–150 W, 10–30 min) can further enhance reaction rates and reduce degradation . Kinetic studies (e.g., time-resolved TLC) are advised to identify optimal reaction termination points .

Q. How can contradictory data on anti-inflammatory vs. anticancer mechanisms be resolved?

Discrepancies in mechanism reports (e.g., iNOS/COX-2 inhibition vs. kinase modulation ) may arise from assay specificity. Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement. For example, silencing iNOS in macrophage models can clarify whether anti-inflammatory activity is pathway-specific . Molecular docking studies (e.g., AutoDock Vina) with resolved protein structures (e.g., COX-2 PDB: 5KIR) can predict binding affinities and guide mutational analyses .

Q. What strategies improve metabolic stability for in vivo applications?

Fluorine substitution at the phenyl ring (para position) enhances metabolic stability by reducing cytochrome P450 oxidation . Deuterium labeling at vulnerable C-H bonds (e.g., benzyl methyl groups) can further prolong half-life, as seen in related pyrazoloquinolines . Pharmacokinetic studies in rodent models should compare intravenous vs. oral administration to assess bioavailability .

Q. How can structure-activity relationships (SAR) guide derivative design?

Systematic substitution of the benzyl and phenyl groups (e.g., electron-withdrawing vs. donating substituents) reveals key SAR trends. For instance, 4-fluorophenyl analogs show improved anticancer activity due to enhanced hydrophobic interactions with kinase ATP pockets . 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs can predict bioactivity cliffs and prioritize synthetic targets .

Methodological Considerations Table

Aspect Recommended Techniques References
Synthesis Monitoring TLC (silica gel, ethyl acetate/hexane 3:7), HPLC (C18 column, acetonitrile/water gradient)
Structural Analysis ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), HRMS (ESI+), X-ray crystallography
Biological Assays iNOS/COX-2 ELISA, MTT cytotoxicity, flow cytometry (apoptosis)
Computational Studies Molecular docking (AutoDock Vina), 3D-QSAR (CoMFA/CoMSIA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.